Cas no 102153-71-9 (2-Iodo-3-nitronaphthalene)

2-Iodo-3-nitronaphthalene is a halogenated nitronaphthalene derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring both iodine and nitro functional groups, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the reactivity of the iodo substituent. The nitro group further enhances its applicability in electrophilic aromatic substitution and reduction reactions. This compound is particularly valued for its role in constructing complex polycyclic aromatic systems and as a precursor for dyes, agrochemicals, and bioactive molecules. Its well-defined reactivity and stability under controlled conditions make it a reliable choice for advanced synthetic applications.
2-Iodo-3-nitronaphthalene structure
2-Iodo-3-nitronaphthalene structure
Product Name:2-Iodo-3-nitronaphthalene
CAS No:102153-71-9
MF:C10H6INO2
MW:299.064614772797
CID:137601
PubChem ID:26188783
Update Time:2025-11-01

2-Iodo-3-nitronaphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,2-iodo-3-nitro-
    • 2-Iodo-3-nitronaphthalene
    • 102153-71-9
    • BB 0260384
    • FT-0677526
    • Naphthalene, 2-iodo-3-nitro-
    • DTXSID20649854
    • AKOS015853628
    • MDL: MFCD06656539
    • Inchi: 1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H
    • InChI Key: POLBDBRAOAFURG-UHFFFAOYSA-N
    • SMILES: IC1=C(C=C2C=CC=CC2=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 298.94400
  • Monoisotopic Mass: 298.94433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.899
  • Boiling Point: 389.5 ºC at 760 mmHg
  • Flash Point: 189.3ºC
  • Refractive Index: 1.74
  • PSA: 45.82000
  • LogP: 3.87580

2-Iodo-3-nitronaphthalene Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Iodo-3-nitronaphthalene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Iodo-3-nitronaphthalene Pricemore >>

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2-Iodo-3-nitronaphthalene Related Literature

Additional information on 2-Iodo-3-nitronaphthalene

Comprehensive Overview of 2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9): Properties, Applications, and Industry Insights

2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9) is a halogenated nitroaromatic compound that has garnered significant attention in organic synthesis and material science. With the increasing demand for specialty chemicals in pharmaceuticals, agrochemicals, and advanced materials, this compound serves as a versatile intermediate. Its unique molecular structure, featuring both iodo and nitro functional groups, enables diverse chemical transformations, making it valuable for C–C coupling reactions and heterocycle synthesis.

The compound’s physicochemical properties include a molecular weight of 299.09 g/mol and a distinct yellow crystalline appearance. Researchers often highlight its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are pivotal in drug discovery. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce hazardous byproducts, aligning with sustainable chemical practices.

In the context of high-performance materials, 2-Iodo-3-nitronaphthalene contributes to the development of organic semiconductors and photovoltaic devices. Its electron-withdrawing nitro group enhances charge transport properties, a feature exploited in OLEDs and sensor technologies. Industry reports suggest growing applications in flexible electronics, where its derivatives improve device efficiency.

From an analytical perspective, advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize its purity and stability. Storage recommendations typically emphasize protection from light and moisture to prevent degradation. As regulatory frameworks evolve, compliance with REACH and GLP standards remains critical for commercial distribution.

Market insights reveal that 2-Iodo-3-nitronaphthalene is increasingly sourced for custom synthesis projects, driven by R&D investments in precision medicine and catalysis. FAQs from academic and industrial circles often focus on its handling precautions, scalability, and alternatives for solvent-free reactions. These discussions reflect broader shifts toward eco-friendly methodologies in chemical manufacturing.

In summary, 2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9) exemplifies the intersection of innovation and utility in modern chemistry. Its adaptability across multiple sectors underscores its importance as a building block for next-generation technologies, while ongoing research continues to expand its potential applications.

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